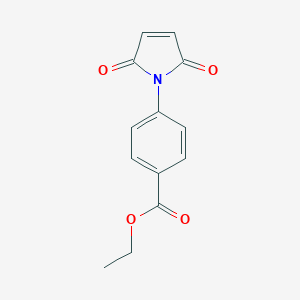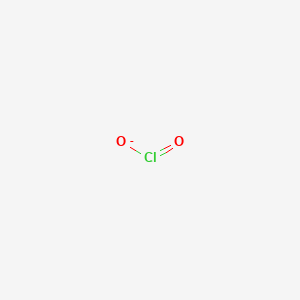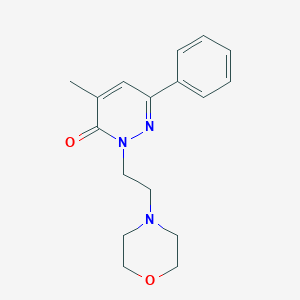
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one selectively blocks the activity of mGluR5, which is involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking mGluR5, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one reduces glutamatergic transmission, which can have a therapeutic effect in various neurological and psychiatric disorders.
生化学的および生理学的効果
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and reduce the activation of microglia. It has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce the symptoms of Parkinson's disease in animal models.
実験室実験の利点と制限
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has some limitations, including its poor solubility in water and its potential to interact with other receptors and ion channels.
将来の方向性
There are several future directions for the study of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. One direction is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials for various neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the development of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, the potential therapeutic applications of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one in other disorders, such as epilepsy and traumatic brain injury, should be explored.
合成法
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one can be synthesized by the reaction of 4-methyl-2-nitrobenzoic acid with ethyl 2-bromoacetate, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with 2-(4-morpholinyl)ethylamine to yield 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and Parkinson's disease. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
特性
CAS番号 |
13300-10-2 |
|---|---|
製品名 |
4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
分子式 |
C17H21N3O2 |
分子量 |
299.37 g/mol |
IUPAC名 |
4-methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H21N3O2/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19/h2-6,13H,7-12H2,1H3 |
InChIキー |
MQDSAVMMYFZYIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




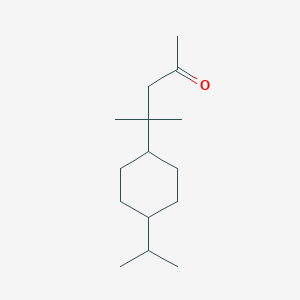
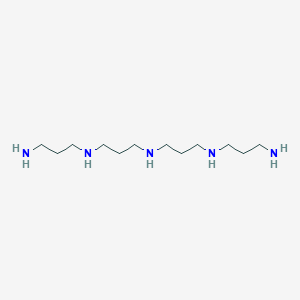
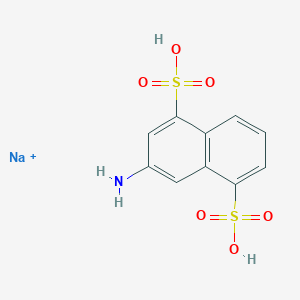
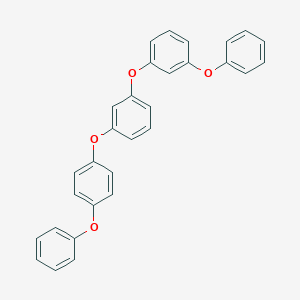
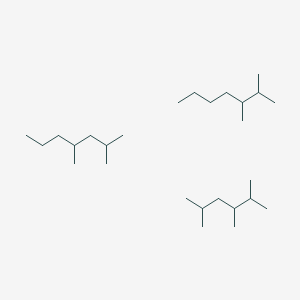
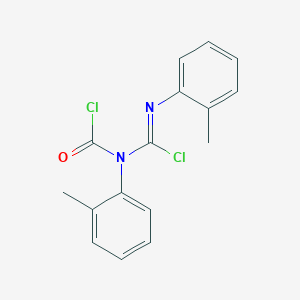
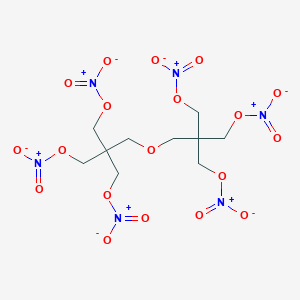
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
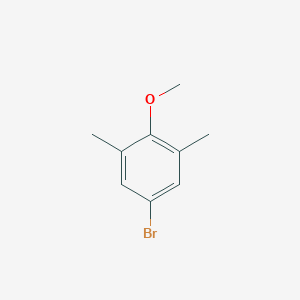
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
